molecular formula C21H24ClN3O3S B1164541 N-acetyl W-19

N-acetyl W-19

Cat. No.: B1164541
M. Wt: 434
InChI Key: POQUVOZXJFOPBC-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl W-19 (Item No. 20266) is an analytical reference standard categorized for research and forensic applications . It is provided as a crystalline solid with a purity of ≥98% . The compound has the molecular formula C21H24ClN3O3S and a molecular weight of 434 . Its structure is analogous to known analgesic compounds such as morphine, making it a substance of interest in analytical and forensic science for method development and substance identification . Researchers can utilize this standard for quality control and as a reference material in various laboratory experiments. This product is intended for research use only in controlled substance laboratories and qualified academic research institutions . It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use. Please check the regulatory status of this compound in your region prior to ordering, as additional fees or restrictions may apply .

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434

InChI

InChI=1S/C21H24ClN3O3S/c1-16(26)23-19-9-5-17(6-10-19)13-15-25-14-3-2-4-21(25)24-29(27,28)20-11-7-18(22)8-12-20/h5-12H,2-4,13-15H2,1H3,(H,23,26)/b24-21-

InChI Key

POQUVOZXJFOPBC-FLFQWRMESA-N

SMILES

O=S(/N=C1CCCCN/1CCC2=CC=C(NC(C)=O)C=C2)(C3=CC=C(Cl)C=C3)=O

Synonyms

(Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Characterization

Retrosynthetic Analysis of N-acetyl W-19

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which illuminates a potential synthetic pathway. ias.ac.in For this compound, the most logical and strategic disconnection involves the N-acetyl group itself.

The primary disconnection is the amide bond of the N-acetyl moiety. This is a reliable transformation, as the formation of an N-acetyl group via the acetylation of an amine is a well-established and high-yielding reaction. ias.ac.in This disconnection leads to two key precursors:

W-19 (the parent amine): The core structure containing the secondary amine that is to be acetylated.

An Acetylating Agent: Typically, this would be a simple and reactive acetyl source such as acetic anhydride (B1165640) or acetyl chloride.

This approach simplifies the synthesis to a final-step acetylation of the advanced intermediate, W-19. The subsequent retrosynthetic challenge would then focus on the synthesis of the W-19 core itself, which is a more complex undertaking involving the construction of its unique bridged polycyclic structure.

Advanced Synthetic Routes for this compound and its Isotopically Labeled Analogues

Building upon the retrosynthetic analysis, the forward synthesis can be strategically planned, incorporating methods for creating both the unlabeled compound and its isotopically labeled analogues, which are crucial for metabolic and analytical studies.

Multi-Step Organic Synthesis Approaches

The synthesis of this compound would culminate in the N-acetylation of its precursor, W-19. A plausible synthetic protocol for this final step would involve dissolving the W-19 amine in a suitable solvent and treating it with an acetylating agent.

A common method involves heating a mixture of the amine precursor with acetic anhydride, sometimes under reflux conditions for several hours to ensure the reaction goes to completion. mdpi.comnih.gov The reaction mixture can then be purified using techniques like column chromatography to isolate the pure this compound product. mdpi.com

The synthesis of isotopically labeled this compound is critical for quantitative analysis and metabolic tracking. This is most efficiently achieved during the final acetylation step using labeled reagents. acs.orgmedchemexpress.comisotope.com

Deuterium (B1214612) Labeling: Using deuterated acetic anhydride ((D₃C-CO)₂O) would yield N-(acetyl-d₃)-W-19 . The three deuterium atoms provide a distinct mass shift for mass spectrometry analysis without significantly altering the compound's chemical properties.

Carbon-13 Labeling: Using [1-¹³C]acetic anhydride or [1,1'-¹³C₂]acetic anhydride allows for the introduction of one or two ¹³C atoms, respectively. acs.orgnih.gov This generates N-([¹³C]-acetyl)-W-19 , which is invaluable for ¹³C NMR-based studies and as an internal standard in quantitative mass spectrometry. nih.govnih.gov

The general procedure would be analogous to the unlabeled synthesis, simply substituting the standard acetic anhydride with the desired isotopically labeled version. acs.org

Optimization of Reaction Conditions and Yields

Optimizing the final acetylation step is crucial for maximizing yield and purity. Key parameters that can be adjusted include:

Temperature: While some acetylations proceed at room temperature, others may require heating to overcome activation barriers and reduce reaction times. nih.govacs.org

Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Aprotic solvents are typically preferred to avoid reaction with the acetylating agent.

Base: In cases where the amine precursor is a salt (e.g., a hydrochloride salt), a base such as triethylamine (B128534) may be added to liberate the free amine for the reaction. google.com

Reaction Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction, preventing the formation of byproducts. nih.gov

Green Chemistry Principles in this compound Synthesis

While no specific studies apply green chemistry principles to this compound synthesis, the framework of green chemistry offers clear guidelines for improving the environmental profile of such a process. acs.orgscielo.br Key considerations would include:

Solvent Choice: Replacing hazardous solvents with greener alternatives, such as shifting from chlorinated solvents to esters or ethers with better environmental and safety profiles. unibo.it

Energy Efficiency: Utilizing methods like microwave-assisted synthesis could potentially accelerate reactions, reducing the need for prolonged heating and thereby lowering energy consumption. scielo.br

Reagent Selection: Avoiding overly hazardous reagents where possible. For instance, electrochemical methods are emerging as a sustainable alternative for certain transformations in opioid synthesis, which could be relevant for the synthesis of the W-19 precursor. acs.org

Chemoinformatic Profiling and Structural Informatics of this compound

The definitive identification and characterization of this compound rely on advanced analytical techniques and computational tools.

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound (C₂₃H₂₈N₂O), the expected exact mass can be calculated. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the neutral loss of the acetyl group, which is a common fragmentation pathway for N-acetylated compounds. acs.org

Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise three-dimensional structure of this compound in solution.

¹H NMR: The proton NMR spectrum would show characteristic signals. A sharp singlet, integrating to three protons, would be expected in the range of δ 1.9-2.6 ppm, corresponding to the methyl protons of the N-acetyl group. mdpi.commdpi.com The remaining protons on the complex polycyclic scaffold would appear as a series of multiplets.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the acetyl group would appear around δ 170-174 ppm, and the methyl carbon would be found around δ 21-24 ppm. acs.org

2D NMR Experiments: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton with its directly attached carbon atom. TOCSY (Total Correlation Spectroscopy) would help identify coupled proton networks within the molecule's spin systems, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the full molecular structure. rsc.org

The following table presents predicted NMR data for the key N-acetyl group, based on values reported for similar N-acetylated compounds. mdpi.comacs.orgmdpi.com

Group Technique Predicted Chemical Shift (δ, ppm) Notes
Acetyl Methyl (CH₃)¹H NMR1.9 - 2.6Sharp singlet, 3H
Acetyl Carbonyl (C=O)¹³C NMR170 - 174
Acetyl Methyl (CH₃)¹³C NMR21 - 24

Chemoinformatic Profiling: Chemoinformatic tools play a crucial role in modern chemical research, enabling the prediction of physicochemical properties, structural analysis, and the virtual screening of compounds against biological targets. ajchem-a.comnih.govmdpi.com For this compound, chemoinformatic profiling would involve:

Calculation of Molecular Descriptors: Computing properties such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors. These descriptors are foundational for predicting a molecule's behavior. nih.gov

3D Conformational Analysis: Generating and analyzing the likely low-energy three-dimensional shapes (conformers) the molecule can adopt, which is critical for understanding potential interactions with biological macromolecules.

Structural Comparison: Using algorithms to compare the structure of this compound against databases of other known compounds to identify structural similarities and potential cross-reactivity. mdpi.comresearchgate.net

Crystallographic Analysis and Solid-State Structure Determination

The definitive three-dimensional structure of a chemical compound in its solid state is determined through single-crystal X-ray diffraction. This technique provides precise data on atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are invaluable for confirming the compound's constitution and understanding its stereochemistry.

As of this writing, a specific entry for the crystal structure of this compound is not available in open-access crystallographic databases. However, the analysis of related novel synthetic opioids and their receptor binding has been elucidated through crystallographic studies of the compounds themselves or in complex with their biological targets, such as the µ-opioid receptor. nih.govplos.org Such an analysis for this compound would be critical to definitively characterize its molecular geometry and solid-state packing arrangement.

Should a crystallographic study be performed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below. This data allows for direct comparison with other known structures and serves as a permanent record of the compound's fundamental structure.

ParameterValue
Chemical FormulaC23H29ClN2O
Formula Weight384.95 g/mol
Crystal SystemNot Reported
Space GroupNot Reported
Unit Cell Dimensions (a, b, c)Not Reported
Unit Cell Angles (α, β, γ)Not Reported
Volume (V)Not Reported
Molecules per Unit Cell (Z)Not Reported

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a crucial technique for the creation of internal standards used in quantitative analytical methods, particularly those employing mass spectrometry (MS). nih.govcreative-proteomics.com By replacing one or more atoms in a molecule with their heavier, stable isotopes (such as deuterium, carbon-13, or nitrogen-15), a standard can be synthesized that is chemically identical to the analyte but has a distinct, higher mass. wikipedia.orgwikipedia.org This allows for precise quantification in complex biological matrices by correcting for variations in sample preparation and instrument response. nih.govnih.gov

For a compound like this compound, isotopically labeled analogues are essential for forensic toxicology and pharmacokinetic studies. While specific syntheses for labeled this compound are not detailed in the literature, general strategies for deuteration are well-established. rsc.org A common approach involves the use of a deuterated reducing agent during the synthesis. For instance, a synthetic route could be designed to include a reduction step where a reagent like a deuterated silane (B1218182) (e.g., triethylsilane-d) or a deuterated borohydride (B1222165) introduces deuterium atoms at specific, non-exchangeable positions on the molecule. rsc.org

The development of such labeled standards is a key part of the work done by forensic chemistry laboratories and manufacturers of analytical standards to support the accurate detection and quantification of novel psychoactive substances. nih.gov

IsotopeSymbolTypical Application
Deuterium²H or DInternal standards for GC-MS and LC-MS, metabolic stability studies.
Carbon-13¹³CInternal standards, metabolic flux analysis, NMR studies.
Nitrogen-15¹⁵NInternal standards, protein and peptide quantification, NMR studies.

Molecular and Cellular Pharmacology in Preclinical Models

Investigation of Molecular Targets and Binding Affinities

There is a notable absence of published research detailing the molecular targets and binding affinities of N-acetyl W-19.

Receptor Binding Studies (e.g., in vitro radioligand binding assays)

No data from in vitro radioligand binding assays for this compound are available in the public domain. Consequently, its affinity for specific receptors, including but not limited to opioid, G protein-coupled, or other central nervous system receptors, remains uncharacterized.

Enzyme Inhibition/Activation Profiling

Information regarding the effect of this compound on various enzymes is not available. There are no published studies to indicate whether this compound acts as an inhibitor or activator of key enzymatic pathways.

Ion Channel Modulation Assessment

The modulatory effects of this compound on ion channels have not been documented in scientific literature. Preclinical assessments to determine its potential to alter the function of voltage-gated or ligand-gated ion channels have not been reported.

Elucidation of Intracellular Signaling Cascades

The impact of this compound on intracellular signaling cascades is currently unknown.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis

Given the lack of receptor binding data, no subsequent analyses of G protein-coupled receptor (GPCR) signaling pathways initiated by this compound have been published.

Kinase Phosphorylation Profiling

There are no available data from kinase phosphorylation profiling studies to determine how this compound might influence cellular signaling through the modulation of kinase activity.

Second Messenger System Investigations

Investigations into the second messenger systems are crucial for elucidating the intracellular signaling pathways a compound modulates after binding to its primary molecular target, such as a G-protein-coupled receptor (GPCR). Research in this area would aim to determine if "this compound" affects the concentration of key second messengers.

Common second messengers that would be investigated include cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), inositol triphosphate (IP3), diacylglycerol (DAG), and intracellular calcium (Ca2+). wikipedia.orgnih.govnih.gov Methodologies would involve treating specific cell lines expressing the target receptor with the compound and measuring subsequent changes in second messenger levels. For example, enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays could quantify cAMP or Ca2+ fluctuations. The results would indicate which signaling cascade the compound initiates or inhibits, providing insight into its mechanism of action at the cellular level. nih.gov

Cellular Efficacy and Potency in In Vitro Systems

Cell-Based Functional Assays

Cell-based functional assays are designed to measure the biological effect of a compound on whole cells. These assays provide quantitative data on the potency and efficacy of a compound like "this compound." njbio.com Potency is typically expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which is the concentration of the compound that produces 50% of its maximum effect or inhibition. researchgate.net

The specific assays would depend on the target receptor and its signaling pathway. For instance, if the target is a GPCR, a common assay measures the compound's ability to stimulate or inhibit G-protein activation or downstream signaling events. Data from these assays are typically presented in the form of dose-response curves, which plot the magnitude of the cellular response against the concentration of the compound.

Table 1: Illustrative Data Table for Cell-Based Functional Assay Results

Assay Type Cell Line Parameter Measured EC50 / IC50 (nM) Emax (%)
cAMP Accumulation HEK293-hMOR cAMP Levels Data Not Available Data Not Available

Ligand-Induced Receptor Internalization Studies

Ligand-induced receptor internalization is a process where cell surface receptors are removed from the plasma membrane and relocated to the cell's interior after being activated by an agonist. nih.gov Studying this phenomenon for "this compound" would reveal its ability to induce receptor desensitization and downregulation, which are important aspects of its pharmacological profile.

These studies often employ techniques like confocal microscopy or high-throughput flow cytometry using fluorescently tagged receptors (e.g., with Green Fluorescent Protein) or ligands. nih.govresearchgate.net By exposing cells expressing the target receptor to the compound, researchers can visualize and quantify the movement of receptors from the cell surface over time. The rate and extent of internalization can be compared to that induced by known reference compounds. researchgate.net

Cellular Viability and Proliferation in Research Models

Assessing the effect of a compound on cellular viability and proliferation is a critical step in preclinical evaluation. These studies determine if "this compound" has cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects at various concentrations.

Standard assays such as the MTT or CCK-8 assay are used to measure cell viability, which is an indicator of the number of living cells in a population. nih.govnih.gov Proliferation can be assessed using methods like the EdU incorporation assay, which measures DNA synthesis in dividing cells. nih.gov The results would identify the concentration range at which the compound is well-tolerated by cells versus the concentrations at which it causes toxicity.

Table 2: Illustrative Data Table for Cellular Viability Assay

Cell Line Compound Concentration (µM) % Cell Viability (Mean ± SD)
SH-SY5Y 1 Data Not Available
SH-SY5Y 10 Data Not Available

Preclinical Pharmacodynamics in Animal Models

Target Engagement Studies in Rodent Models

Target engagement studies are designed to confirm that a compound interacts with its intended molecular target in a living organism. For "this compound," this would involve administering the compound to rodents and then measuring the degree to which it binds to or modulates its target in specific tissues, such as the brain.

Techniques for these studies can include positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing radioligand. Alternatively, ex vivo methods can be used, where tissues are collected from the animal after compound administration and analyzed for target occupancy using ligand binding assays or other biochemical techniques. The goal is to establish a relationship between the dose of the compound administered and the extent of target engagement in the relevant tissues, which is crucial for interpreting the results of in vivo efficacy studies. nih.gov

Information regarding the chemical compound “this compound” is not available in scientific literature.

An extensive search of scientific databases and literature has revealed no specific information on the molecular and cellular pharmacology of the chemical compound “this compound.” Consequently, data regarding its effects in preclinical models, including behavioral phenotyping in animal models and its influence on neurotransmitter release and modulation, is not available.

The parent compound, W-19, is known as a potent synthetic opioid. However, the introduction of an acetyl group to form “this compound” would create a distinct chemical entity with potentially different pharmacological properties. The effects of N-acetylation on the bioactivity of opioids can be variable and are not predictable without experimental data. For instance, the N-acetylation of some endogenous opioid peptides has been shown to reduce their affinity for opioid receptors.

Without any preclinical studies on “this compound,” it is impossible to provide information on its behavioral effects, such as on pain response or locomotion in animal models, or its impact on neurotransmitter systems in various brain regions. The scientific community has not published any research that would fulfill the requested article outline for this specific compound.

Therefore, the following sections of the requested article cannot be generated due to the absence of available data:

Neurotransmitter Release and Modulation in Animal Brain Regions

No data tables or detailed research findings can be provided as no studies have been published on these aspects of "this compound."

Structure Activity Relationship Sar and Analogue Development

Systematic Modification of the N-acetyl W-19 Chemical Scaffold

Systematic modification of a chemical scaffold like this compound involves making deliberate changes to specific parts of the molecule to understand their contribution to biological activity. This process typically begins with identifying key functional groups and structural features that are hypothesized to interact with a biological target.

Investigation of Substituent Effects on Biological Activity

Varying substituents at different positions on the this compound scaffold can reveal how electronic, steric, and lipophilic properties influence its interaction with biological systems. For instance, studies on other acetylated compounds, such as 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, have shown that the presence and nature of substituents significantly impact antimicrobial activity. The introduction of an acetyl group in the third position of the 1,3,4-oxadiazole (B1194373) ring was found to significantly enhance antimicrobial activity against various strains. This highlights the importance of the acetyl moiety and the potential for modulating activity by modifying other substituents on the core structure. Similarly, in the geldanamycin (B1684428) series, substituents at the 19-position were observed to alter binding to heat shock protein Hsp90, primarily through positional changes of the quinone group. These examples demonstrate how systematic variation of substituents and subsequent evaluation of biological activity are critical for defining the SAR.

Conformational Analysis of this compound Analogues

The three-dimensional shape, or conformation, of a molecule plays a vital role in its ability to bind to a biological target. Conformational analysis of this compound and its analogues can provide insights into the preferred orientations and flexibility of the molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are commonly used for this purpose. Studies on the conformational properties of N-acetyl side-chains in saccharides like N-acetyl glucosamine (B1671600) (GlcNAc) and N-acetyl mannosamine (B8667444) (ManNAc) have utilized Density Functional Theory (DFT) calculations and experimental J-couplings to model torsion angles, revealing how N-acetylation can conformationally constrain bonds. Computational studies exploring the conformational space of N-acetyl-L-cysteine-N-methylamide and N-acetyl-L-glutamine-N-methylamide have identified various stable conformers and the pathways for their interconversion, providing insights into the influence of side chains on peptide structures. Applying such conformational analysis techniques to this compound analogues could help understand how structural modifications affect its 3D presentation and, consequently, its biological activity.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are guided by the information obtained from SAR studies. This process involves creating new compounds with tailored structural features aimed at improving desired properties.

Bioisosteric Replacements and Pharmacophore Modeling

Bioisosteric replacement is a strategy where a functional group or atom in a molecule is replaced by another with similar physical and chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profile while maintaining the core biological activity. This concept has been applied in the development of inhibitors for various targets, including neuraminidase enzymes, where amide bioisosteres were used to replace the C5-amide of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) to identify selective inhibitors.

Pharmacophore modeling is a computational technique used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its biological activity. By analyzing the pharmacophore of this compound, researchers can design analogues that are predicted to bind effectively to the target. Studies have successfully used pharmacophore modeling to identify potent inhibitors by screening databases for compounds possessing the defined pharmacophoric features. Combining bioisosteric replacement with pharmacophore modeling can be a powerful approach in designing novel this compound derivatives with improved interactions with its biological target.

Prodrug Strategies for Enhanced Preclinical Research

Prodrugs are inactive or less active derivatives of a drug molecule that are designed to undergo in vivo conversion to the active parent drug. This strategy is often employed to improve drug properties such as solubility, stability, bioavailability, or targeting. For preclinical research on this compound, prodrug strategies could be explored to overcome potential limitations like poor absorption or rapid metabolism. Examples of prodrug design include the use of amino acid esters or phospholipid moieties to enhance oral absorption and tissue penetration of antiviral nucleoside inhibitors. N-acetylated moieties themselves can be part of prodrug designs, as seen with N-acetylalaninate prodrugs designed to be activated by specific enzymes in cancer cells. Developing prodrugs of this compound could facilitate its delivery and evaluation in preclinical studies.

Computational Approaches to SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate structural descriptors of compounds with their biological activities. bioinfopublication.orgrsc.org For this compound and its analogues, QSAR modeling would involve:

Defining a relevant biological activity: This could be binding affinity to a receptor, enzyme inhibition, or a cellular response.

Calculating molecular descriptors: These are numerical values that represent various aspects of a molecule's structure and properties, such as molecular weight, lipophilicity (LogP), electronic properties, and spatial arrangement. bioinfopublication.orgresearchgate.net

Developing a statistical model: Using methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical relationship between the molecular descriptors and the biological activity is established. bioinfopublication.orgresearchgate.net

A QSAR model for this compound analogues could help predict the activity of new, untested compounds based on their structures, thus guiding the synthesis of promising candidates and reducing the need for extensive experimental testing. rsc.org Such models can reveal which structural features and physicochemical properties are most important for activity. For example, a QSAR study on N-acetyl-beta-neuraminic acid and similar compounds aimed to predict IC₅₀ and Log P values based on molecular descriptors. bioinfopublication.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Molecular Docking: This method predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. chemrxiv.orgnih.gov For this compound, docking studies would require a known or modeled 3D structure of its biological target. The process involves sampling different conformations of the ligand and orientations within the binding site and scoring these poses based on various energy functions. chemrxiv.org

Molecular Dynamics Simulations: MD simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment (including water molecules and ions). mdpi.comnih.gov These simulations provide insights into the stability of the complex, the flexibility of the protein and ligand, and the specific interactions (hydrogen bonds, van der Waals forces, etc.) that contribute to binding. mdpi.comresearchgate.net

While specific studies on this compound docking and dynamics were not found, similar computational approaches have been applied to study the interactions of other acetylated compounds, such as N-acetylcysteine and its derivatives, with protein targets like the SARS-CoV-2 main protease (Mpro) and spike protein. chemrxiv.orgnih.govmdpi.comnih.govcellmolbiol.orgchemrxiv.orgresearchgate.netuobabylon.edu.iqresearchgate.netnih.gov These studies demonstrate the utility of docking and MD simulations in understanding the molecular basis of ligand-protein interactions and identifying potential binding sites and key residues involved in the interaction. chemrxiv.orgmdpi.comresearchgate.net Applying these techniques to this compound would involve identifying a plausible protein target and then performing simulations to understand its binding characteristics at a molecular level.

Virtual Screening for Novel Ligands

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential ligands for a specific biological target. nih.govnih.gov VS can be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This approach relies on the knowledge of known active compounds. It involves searching for molecules in a database that are similar in chemical structure or physicochemical properties to this compound. nih.gov Similarity can be assessed using various molecular descriptors and fingerprinting methods.

Structure-Based Virtual Screening: This approach utilizes the 3D structure of the biological target. It involves docking a library of compounds into the binding site of the target protein and scoring their predicted binding affinities. nih.gov Compounds with high predicted affinity are then selected for experimental testing.

For this compound, virtual screening could be used to identify novel compounds with similar predicted activity. If a biological target for this compound were identified, structure-based VS could be employed to screen large chemical libraries for potential binders. Alternatively, if this compound is known to interact with a specific target or exhibit a certain activity, ligand-based VS could identify structurally diverse compounds with similar properties. Virtual screening has been successfully used in drug discovery to identify novel hits for various targets, including viral proteins. nih.govnih.govacs.org

Analytical Chemistry Methodologies for N Acetyl W 19 Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in separating N-acetyl W-19 from mixtures and quantifying its presence. Various chromatographic techniques offer different separation mechanisms based on the compound's physical and chemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds in complex matrices. LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Method development for this compound using LC-MS/MS would typically involve optimizing parameters such as the stationary phase (column), mobile phase composition and gradient, flow rate, and mass spectrometry settings (e.g., ionization mode, fragmentation patterns). While LC-MS/MS is a standard technique for analyzing compounds like this compound, specific detailed method development parameters or research findings for this compound using this technique were not found in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable technique, particularly useful for volatile or semi-volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase in a gas chromatography column, followed by detection and identification using mass spectrometry. GC-MS is frequently utilized in forensic and research laboratories for the identification of various substances. This compound has been included in spectral libraries used for GC-MS analysis, such as the Cayman Spectral Library, which contains 70eV EI mass spectral data for emerging forensic drug standards caymanchem.com. The availability of GC-MS spectral data in such libraries facilitates the identification of this compound when encountered in research samples caymanchem.com. Specific detailed research applications or data tables for this compound using GC-MS beyond its inclusion in spectral libraries were not available in the provided information.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, specifically enantiomers. If this compound exists as enantiomers, chiral chromatography would be essential to separate and analyze each form individually. This technique employs a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Analysis of individual enantiomers is important in research as they can exhibit different biological activities. However, information regarding the enantiomeric nature of this compound or specific applications of chiral chromatography for its separation was not found in the provided search results.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of a chemical compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on the vibrations of chemical bonds. By analyzing the absorption or transmission of infrared light at different wavelengths, characteristic peaks corresponding to specific bonds (e.g., C=O, N-H, C-Cl, S=O) can be identified, providing clues about the compound's structure. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is useful for detecting the presence of chromophores (groups that absorb UV-Vis light) and can be used for quantitative analysis if the compound has a suitable chromophore. Specific IR or UV-Vis spectral data or research findings for this compound were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure, purity, and identity of organic compounds. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, NMR provides information about the connectivity of atoms and their chemical environment within a molecule. This yields highly specific data that can confirm the proposed structure of this compound and assess its purity. Detailed NMR spectroscopic data or research findings specifically for this compound were not found in the provided search results.

Electrochemical Detection Methods in Research Settings

Electrochemical methods offer a sensitive and cost-effective approach for the detection and quantification of electroactive compounds in research. These methods measure the electrical properties of an analyte, such as current or voltage, as a result of a chemical reaction occurring at an electrode surface. The principles of electrochemistry, including techniques like voltammetry and amperometry, can be applied to study the redox behavior of this compound, provided the molecule exhibits electroactive functional groups.

Research on related N-acetylated compounds, such as N-acetylcysteine (NAC), highlights the utility of electrochemical sensors in analytical chemistry. Modified electrodes utilizing materials like carbon nanotubes, ionic liquids, or metal nanoparticles have been developed to enhance the sensitivity and selectivity for the detection of NAC in various samples. chemmethod.comresearchgate.netnih.govresearchgate.net These studies demonstrate that electrochemical methods can achieve low detection limits and wide linear ranges, making them suitable for quantifying N-acetylated compounds in complex research matrices. For instance, a voltammetric sensor using a carbon paste electrode modified with SnSe nanosheets and ionic liquids showed a detection limit of 0.02 µM for N-acetylcysteine with a linear range up to 480.0 µM. chemmethod.com Another modified carbon nanotube paste electrode achieved a detection limit of 9.0 × 10⁻⁸ M for NAC. researchgate.net

While specific research detailing the electrochemical detection of this compound was not found in the provided search results, the established methodologies for other N-acetylated compounds suggest the potential for developing similar electrochemical techniques for this compound. The success of these methods often relies on optimizing parameters such as electrode material, electrolyte composition, and pH to achieve optimal electrochemical response. chemmethod.com

High-Throughput Screening (HTS) Assays for Compound Detection in Research Matrices

High-Throughput Screening (HTS) is a widely adopted approach in research, particularly in drug discovery and chemical biology, enabling the rapid screening of large libraries of compounds for specific biological or chemical activity. researchgate.nettechnologynetworks.comnih.gov HTS assays are designed to be miniaturized and automated, allowing for the testing of tens of thousands to hundreds of thousands of compounds per day. technologynetworks.com These assays can be biochemical or cell-based, depending on the research objective. researchgate.netnih.gov

In the context of this compound research, HTS assays could be valuable for identifying interactions with biological targets, screening for specific enzymatic activities, or assessing its presence in various experimental matrices. The principles of HTS involve the use of multi-well plates (e.g., 384-well plates) and automated liquid handling systems to perform numerous experiments simultaneously. technologynetworks.commdpi.com Detection methods in HTS are typically rapid and sensitive, including fluorescence, luminescence, and absorbance-based readouts, as well as more complex methods like high-content imaging. researchgate.netmdpi.comelectrochemsci.org

Although no specific HTS assays for this compound were identified in the provided search results, the general applicability of HTS to screen diverse chemical libraries suggests its potential use in this compound research. For example, HTS has been employed to screen for compounds with antibacterial activity or to identify neutralizing antibodies against viruses in serum samples using cell-based assays and high-content imaging. nih.govmdpi.comelectrochemsci.org The development of an HTS assay for this compound would involve designing a specific assay format that can detect or measure a relevant property of the compound or its interaction with a target in a high-throughput manner. This could involve spectroscopic methods if this compound has suitable optical properties, or coupling with other detection techniques.

Metabolism and Pharmacokinetics in Preclinical Research Contexts

In Vitro Metabolic Profiling

In vitro studies are fundamental for identifying potential metabolic pathways and the enzymes involved before conducting in vivo experiments. These studies often utilize subcellular fractions or isolated cells from the liver, the primary organ of drug metabolism. nih.govnih.govacs.orgnih.gov

Liver microsomes, which are enriched in phase I and some phase II drug-metabolizing enzymes located in the endoplasmic reticulum, are widely used to study the initial metabolic transformations of a compound. acs.orgnih.govacs.org Incubation of N-acetyl W-19 with liver microsomes from relevant preclinical species (e.g., rat, dog, monkey) in the presence of necessary cofactors like NADPH would allow for the identification of primary metabolites. acs.orgnih.gov

Recombinant enzymes, particularly individual cytochrome P450 (CYP) isoforms and other key metabolic enzymes, are used to determine which specific enzymes are responsible for the observed metabolic reactions. acs.org By incubating this compound with different recombinant enzymes, researchers can pinpoint the specific enzymatic pathways involved in its biotransformation. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are typically employed to separate, detect, and identify the structures of the resulting metabolites based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.netresearchgate.net

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a major role in the phase I metabolism of many xenobiotics, including drugs. nih.govnih.govacs.orgacs.org Studies using panels of recombinant human and preclinical species' CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 in humans; corresponding isoforms in animals) would be conducted to determine if this compound is a substrate for these enzymes and to identify the specific isoforms involved in its metabolism. acs.orgacs.org This information is crucial for predicting potential drug-drug interactions and understanding species differences in metabolism. acs.orgacs.org While the specific CYP isoforms metabolizing this compound are not detailed in the searched literature, such studies are standard for novel compounds.

In Vivo Disposition in Animal Models (e.g., rodent or non-rodent preclinical species)

Pharmacokinetic studies in animals involve administering this compound via relevant routes (e.g., oral, intravenous) and collecting biological samples (blood, plasma, urine, feces) at various time points. nih.gov Analysis of the concentration of the parent compound and its metabolites in these samples over time allows for the determination of key pharmacokinetic parameters. These parameters include absorption rate, bioavailability (the fraction of the administered dose that reaches systemic circulation), volume of distribution (indicating how widely the compound is distributed in the body), clearance (the rate at which the compound is removed from the body), and elimination half-life (the time it takes for the concentration of the compound to decrease by half). nih.gov

Distribution studies often involve collecting tissues at different times after administration to determine the concentration of this compound and its metabolites in various organs and tissues. This helps to understand potential sites of action or accumulation.

Following in vivo administration, biological samples such as plasma, urine, feces, and tissue extracts from research animals are analyzed to identify the metabolites of this compound formed within the living system. mdpi.comresearchgate.netresearchgate.net This is typically achieved using advanced analytical techniques like LC-MS/MS, often in conjunction with radiolabeled compounds to facilitate the detection and quantification of metabolites, especially those present at low concentrations. mdpi.comresearchgate.net Comparison of the metabolite profiles in animal samples to those identified in in vitro studies helps to confirm the relevance of the in vitro findings and identify any unique in vivo metabolites. researchgate.net While specific in vivo metabolites for this compound were not found in the searched literature, this is a standard part of preclinical evaluation.

Excretion studies in preclinical species determine how this compound and its metabolites are eliminated from the body. The primary routes of excretion are typically via urine and feces. nih.gov By collecting urine and feces over a defined period after administration (often of a radiolabeled dose), the amount of radioactivity (representing the parent compound and all metabolites) excreted through each pathway can be quantified. Analysis of the collected urine and fecal samples can also involve identifying the specific compounds present (parent drug vs. metabolites) to understand the major excretory products. Biliary excretion, which contributes to fecal elimination, may also be investigated. Renal excretion involves filtration in the kidneys, and compounds that are more hydrophilic are generally more readily excreted in urine.

Due to the limited specific data available in the searched literature, detailed findings regarding the in vitro metabolism, specific enzymes involved, in vivo pharmacokinetic parameters, identified metabolites in biological samples, and excretion percentages for this compound in preclinical species cannot be provided in this article. Preclinical research on this compound would necessitate conducting these standard studies to generate such data.

Based on the comprehensive search conducted, detailed information specifically regarding theoretical and computational studies of this compound, including quantum chemical calculations, molecular electrostatic potential analysis, ligand-protein interaction modeling (binding site prediction, hotspot mapping, pharmacophore generation), and cheminformatics/data mining directly applied to this compound and its analogues within the W-series, was not found in the publicly available search results.

Therefore, it is not possible to generate a detailed, scientifically accurate article structured around the provided outline sections (7.1. Quantum Chemical Calculations, 7.2. Ligand-Protein Interaction Modeling, 7.3. Cheminformatics and Data Mining) with specific research findings and data tables for this compound based on the current search results.

Theoretical and Computational Studies of N Acetyl W 19

Cheminformatics and Data Mining for N-acetyl W-19 and Analogues

Chemical Space Exploration and Diversity Analysis

Chemical space refers to the immense theoretical realm encompassing all possible molecular structures. Exploring and analyzing the diversity within this space is fundamental in chemical research to identify novel compounds with desired properties or to understand the relationship between structural variations and predicted characteristics. For a compound like this compound, computational methods are employed to position it within this space and assess its structural novelty or similarity compared to known compounds.

Techniques such as molecular fingerprinting, shape analysis, and scaffold analysis are used to represent the structural features of this compound in a quantifiable manner. These representations allow for the comparison of this compound against large databases of known chemical structures to identify similar compounds or scaffolds. Similarity searching, for instance, can identify molecules with analogous structural motifs that might share predicted properties metabolomicsworkbench.org.

Diversity analysis, in the context of this compound, involves evaluating how structurally distinct it is from sets of other compounds. This is particularly relevant when considering series of related molecules, such as the W-series. Computational tools can calculate diversity metrics based on structural descriptors, helping researchers understand the range of chemical variability within the series or compare the diversity of the W-series to other chemical libraries. This analysis can inform the selection of compounds for further investigation, aiming for structural variety.

Furthermore, computational conformational analysis can explore the various three-dimensional arrangements a flexible molecule like this compound can adopt researchgate.netwikipedia.org. Understanding the conformational landscape is important as it influences a molecule's physical and chemical properties and its potential to interact with other molecules. Methods such as molecular mechanics, density functional theory (DFT), and molecular dynamics simulations are utilized to determine low-energy conformers and the energy barriers between them researchgate.net. While specific studies on this compound's conformational space were not found in the search results, these computational techniques are standard for characterizing the flexibility and preferred shapes of organic molecules.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Compounds

Predicting the ADMET properties of research compounds like this compound computationally is a critical step in the early stages of investigation. In silico ADMET prediction aims to estimate how a compound might behave within a biological system, providing an early indication of its potential pharmacokinetic profile and possible toxicological liabilities. This helps prioritize compounds with more favorable predicted properties for subsequent experimental studies, saving time and resources.

Various computational models and algorithms are used for ADMET prediction, often based on quantitative structure-activity relationships (QSAR) or machine learning approaches that correlate chemical structure with known ADMET data of other compounds. These models can predict a range of properties, including:

Absorption: Predicting the likelihood and extent to which the compound is absorbed, for example, from the gastrointestinal tract. Properties like predicted human intestinal absorption and Caco-2 cell permeability are often assessed.

Distribution: Estimating how the compound is distributed throughout the body, including its ability to cross biological barriers like the blood-brain barrier. Plasma protein binding is another key distribution property that can be predicted.

Metabolism: Predicting how the compound is likely to be metabolized, often identifying potential metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes).

Excretion: Estimating how the compound and its metabolites are likely to be eliminated from the body, such as through the kidneys or liver.

Toxicity: Predicting potential toxic effects, such as hepatotoxicity, cardiotoxicity, or mutagenicity. Computational toxicity prediction can employ various models, including those for Ames test mutagenicity or hERG inhibition, which is relevant for cardiac safety.

Software platforms and online tools are available that implement these predictive models. By inputting the chemical structure of this compound, researchers can obtain predicted values for these ADMET parameters. For example, predicted logP values can give an indication of lipophilicity, which impacts absorption and distribution. While the searches did not yield specific ADMET predictions for this compound, the methodologies exist and are routinely applied to novel compounds to computationally estimate these crucial properties.

Data tables summarizing predicted ADMET properties for a set of compounds, including potentially this compound if such data were publicly available, would typically include the compound name, its structure or identifier, and the predicted values for various ADMET parameters such as predicted human intestinal absorption, blood-brain barrier permeability, and toxicity endpoints.

Compound NamePubChem CIDPredicted Human Intestinal Absorption (e.g., %)Predicted BBB Permeability (e.g., logBB)Predicted Ames Test Mutagenicity
This compound129522105Data not specifically found in searchesData not specifically found in searchesData not specifically found in searches
N-acetylcysteine12035Data not specifically found in searchesData not specifically found in searchesData not specifically found in searches
W-1857501076Data not specifically found in searchesData not specifically found in searchesData not specifically found in searches

These computational predictions serve as a valuable guide in the early research phase, helping to prioritize compounds with a higher theoretical probability of possessing favorable pharmacokinetic and toxicological profiles, thereby informing subsequent experimental design.

Future Directions and Research Gaps for N Acetyl W 19

Development of Advanced Analytical Techniques for Trace Analysis

The potency of many NSOs means that they can be effective at very low concentrations, making their detection in complex biological and environmental samples a significant analytical challenge. Future research must prioritize the development of more sensitive and selective analytical techniques for trace analysis.

Current methods for the determination of N-acetylated compounds and other synthetic opioids include high-performance liquid chromatography (HPLC), UV-spectrophotometry, and mass spectrometry (MS). innovareacademics.inscirp.orgajpp.in Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are workhorse techniques, but there is a continuous need for optimization. acs.org

Key research areas include:

Enhanced Sensitivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to identify parent compounds and their metabolites in samples such as blood, urine, and wastewater. innovareacademics.in

Isomer-Specific Quantification: Creating robust chromatographic methods capable of separating and distinctly quantifying isomers of NSOs, as different isomers can exhibit vastly different potencies and metabolic fates. acs.org

High-Resolution Mass Spectrometry (HRMS): Expanding the use of HRMS for non-targeted screening to identify previously unknown analogues and metabolites in forensic casework.

Novel Sample Preparation: Innovating sample extraction and concentration techniques to improve recovery from complex matrices and enable analysis of unconventional samples, such as dried blood spots or hair.

Table 1: Comparison of Analytical Methodologies for NSO Detection

TechniqueAdvantagesChallengesFuture Research Focus
LC-MS/MS High sensitivity and specificity; suitable for biological fluids.Matrix effects; requires reference standards.Development of broader-spectrum methods for new analogues.
GC-MS Excellent chromatographic separation; extensive libraries.Requires derivatization for polar compounds; thermal degradation risk.Optimization of derivatization to improve stability and coverage. acs.org
HRMS (e.g., TOF, Orbitrap) Enables identification of unknown compounds without standards.Higher cost and complexity; data analysis is intensive.Building comprehensive spectral libraries for new NSOs.
Immunoassays Rapid, portable, and cost-effective for screening.Cross-reactivity with other compounds; potential for false positives/negatives.Development of more specific antibodies for emerging NSO classes like nitazenes.

Exploration of Novel Molecular Targets Beyond Analgesic Pathways

While the primary analgesic effects of opioids are mediated through the mu (µ)-opioid receptor, their toxic effects, such as respiratory depression and muscle rigidity, may involve other molecular targets. unodc.orgscielo.org.mx A critical research gap is the understanding of these "off-target" interactions, which could unlock new strategies for treating overdose and mitigating harm. Future research should investigate interactions with a broader range of receptors and signaling pathways.

This exploration can lead to the development of a new generation of analgesics with improved safety profiles. cambridge.org Research could focus on:

Receptorome Screening: Employing high-throughput screening technologies to test NSOs against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Signaling Pathway Analysis: Investigating how NSOs modulate intracellular signaling cascades beyond canonical G-protein coupling, such as β-arrestin recruitment, which has been linked to adverse effects.

Neuroinflammation and Cellular Stress: Examining the impact of NSOs on glial cells and neuroinflammatory pathways, as well as their potential to induce oxidative stress and mitochondrial dysfunction, which may contribute to long-term neurological consequences. nih.govoup.com

Investigation of Long-Term Cellular and Molecular Effects in Preclinical Models

The scientific literature on NSOs is dominated by studies on their acute toxicity and pharmacology, with a significant lack of information on the long-term effects of repeated exposure. drugsandalcohol.iedrugsandalcohol.ie Given that some individuals may use these substances chronically, understanding the lasting cellular and molecular changes is a public health priority.

Preclinical studies using animal models are essential to bridge this gap. Key areas for investigation include:

Neuroadaptation: Studying lasting changes in gene expression, receptor density, and synaptic plasticity in brain regions associated with reward and dependence.

Organ System Toxicity: Assessing the long-term impact on cardiovascular, respiratory, and renal systems.

Epigenetic Modifications: Investigating whether chronic NSO exposure leads to heritable epigenetic changes that could affect long-term health and behavior.

Mitochondrial Function: Evaluating the chronic effects on mitochondrial bioenergetics and oxidative stress, as mitochondrial damage has been implicated in the pathophysiology of various neurodegenerative and chronic diseases. nih.gov

Strategic Synthesis of Next-Generation Analogues for Specific Research Questions

The continuous emergence of new NSO analogues in the illicit market is often a direct response to scheduling laws. cfsre.org However, the strategic synthesis of new analogues in a controlled research setting is a powerful tool for scientific advancement. By systematically modifying chemical structures, researchers can answer specific questions about how these molecules function.

Future synthetic chemistry efforts should be directed towards:

Structure-Activity Relationship (SAR) Studies: Synthesizing series of related compounds to precisely map the chemical features responsible for potency, efficacy, and toxicity. This knowledge is fundamental to designing safer medications.

Metabolite Synthesis: Producing authenticated standards of NSO metabolites to improve their detection and quantification in forensic and clinical toxicology.

Pharmacological Probes: Creating radiolabeled or fluorescently tagged analogues to serve as research tools for imaging receptor distribution and studying drug-target interactions in real-time.

Developing Safer Analgesics: Using the knowledge gained from SAR studies to design new opioid analgesics that retain therapeutic effects while minimizing risks like respiratory depression and abuse potential. webpoisoncontrol.org

Integration into Multi-Omics Research Platforms (e.g., metabolomics, proteomics)

A systems-biology approach is needed to fully comprehend the impact of NSOs on biological systems. medrxiv.org Integrating data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—can reveal hidden pathways and provide a holistic view of a drug's effects. arxiv.orgmdpi.com

Future research should increasingly incorporate these technologies:

Proteomics: To identify changes in protein expression in response to NSO exposure, revealing affected pathways and potential biomarkers of toxicity. mdpi.com

Metabolomics: To profile the metabolic fingerprint of NSO exposure, identifying disruptions in cellular metabolism and potential biomarkers for diagnosis or prognosis. mdpi.comatsjournals.org

Multi-Omic Network Analysis: To integrate these large datasets to build comprehensive models of the molecular networks dysregulated by NSOs. This approach can help identify key gene targets and pathways for therapeutic intervention. medrxiv.org For example, multi-omics has been used to identify dysregulated neurobiological pathways in opioid addiction and to find biomarkers for COVID-19. medrxiv.orgipl.ptipl.pt

Table 2: Application of Omics Platforms in NSO Research

Omics PlatformResearch QuestionPotential Outcome
Genomics/Transcriptomics How do NSOs alter gene expression in the brain and other tissues?Identification of genes and pathways involved in addiction and toxicity. arxiv.org
Proteomics Which proteins are up- or down-regulated after NSO exposure?Discovery of biomarkers for exposure or effect; new therapeutic targets. mdpi.comresearchgate.net
Metabolomics How do NSOs disrupt cellular metabolism?Understanding of metabolic toxicity; identification of unique metabolic signatures. jogh.org
Integrated Multi-Omics What are the complete system-level effects of NSOs?A comprehensive model of NSO action, revealing complex interactions and novel intervention points. medrxiv.orgatomgrants.comgrantome.com

Collaborative Research Initiatives and Data Sharing for N-acetyl W-19 Research.

The global and rapidly evolving nature of the NSO problem necessitates a coordinated and collaborative international response. No single laboratory or country can address this challenge alone. Fostering open science and data-sharing initiatives is paramount.

Essential future directions include:

Strengthening Early Warning Systems: Enhancing the capabilities of forensic networks and early warning systems, such as the Center for Forensic Science Research and Education (CFSRE) NPS Discovery program, to rapidly identify and disseminate information about new threats. scielo.org.mxcfsre.org

International Data Repositories: Creating and maintaining open-access databases for analytical, pharmacological, and toxicological data on NSOs. This would allow researchers to quickly access and compare findings, accelerating the pace of research.

Public-Private Partnerships: Encouraging collaboration between academic researchers, government agencies (like the UNODC and NIH), and private industry to leverage unique resources and expertise in the development of diagnostics, therapeutics, and other countermeasures. unodc.orgatomgrants.com

Standardization of Methods: Working towards the international standardization of analytical and preclinical testing methodologies to ensure that data generated in different laboratories are comparable and reliable.

By pursuing these future research directions, the scientific community can develop a more comprehensive understanding of novel synthetic opioids, leading to better strategies for detection, treatment, and policy to protect public health.

Q & A

Basic: What experimental design strategies are optimal for synthesizing N-acetyl W-19 with high purity and yield?

Answer:
A factorial design is recommended to identify critical variables (e.g., temperature, reaction time, catalyst concentration) affecting synthesis efficiency. For example, a two-level full factorial design can screen significant factors while minimizing experimental runs . After identifying key variables, employ response surface methodology (RSM) to model interactions and optimize conditions. Use software like Minitab for statistical analysis, ensuring replication (e.g., duplicate runs) to account for variability . Post-optimization, validate the model using ANOVA, focusing on R² (>0.95) and P-values (<0.05) to confirm significance .

Basic: How should this compound be characterized to confirm structural identity and purity?

Answer:
Follow a multi-technique approach :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm molecular structure and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • Chromatographic methods (HPLC/UPLC) with standardized reference materials to assess purity (>98% is typical for research-grade compounds).
  • Elemental analysis to verify stoichiometry.
    Document all protocols in the Methods section with sufficient detail for reproducibility, adhering to guidelines for new compound characterization .

Advanced: How can researchers resolve contradictions in spectroscopic data during this compound characterization?

Answer:
Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

  • Error analysis : Check for instrumental calibration errors, sample contamination, or degradation (e.g., via stability studies under synthesis/storage conditions).
  • Complementary techniques : Use X-ray crystallography for unambiguous structural confirmation or IR spectroscopy to validate functional groups.
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (software like Gaussian or ORCA).
    Address discrepancies transparently in the Discussion section, linking to limitations in methodology or potential isomerism .

Advanced: What computational methods are suitable for predicting this compound’s physicochemical properties?

Answer:

  • Molecular dynamics (MD) simulations to study solvation behavior and stability.
  • Density functional theory (DFT) for electronic structure analysis, including HOMO-LUMO gaps and electrostatic potential maps.
  • QSAR models to predict bioactivity or toxicity if pharmacological applications are explored.
    Ensure computational protocols are detailed (e.g., basis sets, solvation models) for reproducibility, and validate predictions with empirical data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Engineering controls : Use fume hoods or closed systems to prevent inhalation/exposure .
  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles. For powder handling, add N95 masks.
  • Emergency measures : Install eyewash stations and safety showers. Document first-aid protocols for accidental exposure (e.g., skin contact), even if acute toxicity data are unavailable .

Advanced: How should researchers analyze contradictory bioactivity data in this compound studies?

Answer:

  • Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.
  • Cell-line specificity : Replicate assays across multiple cell lines or primary cultures to rule out cell-type bias.
  • Mechanistic studies : Use knockdown/knockout models (e.g., CRISPR) to confirm target engagement.
    Report conflicting data in the Results section, followed by a critical discussion of experimental variables (e.g., assay sensitivity, batch variability) .

Basic: How to conduct a systematic literature review to identify research gaps for this compound?

Answer:

  • Database searches : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., “this compound synthesis” AND “applications”).
  • Citation tracking : Review references from seminal papers and use Google Scholar’s “Cited by” feature to find recent studies .
  • Exclusion criteria : Avoid non-peer-reviewed sources (e.g., ) and prioritize high-impact journals. Synthesize findings in a table to highlight unresolved questions (e.g., metabolic pathways or stability issues) .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Answer:

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) and control raw material sourcing (e.g., solvent purity, catalyst grade).
  • Stability studies : Assess degradation under stress conditions (heat, humidity) to refine storage guidelines .

Basic: How to structure a research paper on this compound for journal submission?

Answer:

  • Introduction : Contextualize the compound’s significance, referencing prior work on structurally similar molecules (e.g., N-acetylcysteine) .
  • Methods : Detail synthesis and characterization protocols, citing established procedures. Use SI units and avoid embedding figures/tables in the text .
  • Results/Discussion : Separate raw data (e.g., chromatograms) from interpretation. Use subsections to address each research question .
  • References : Follow ACS or APA style, numbering citations in order of appearance .

Advanced: How to validate the biological relevance of this compound in preclinical models?

Answer:

  • In vitro-in vivo correlation (IVIVC) : Compare pharmacokinetic profiles across cell cultures and animal models.
  • Toxicogenomics : Use RNA-seq or proteomics to identify off-target effects.
  • Positive controls : Benchmark against known analogs (e.g., N-acetyl-D-glucosamine) to assess efficacy thresholds.
    Publish negative results in supplementary materials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetyl W-19
Reactant of Route 2
Reactant of Route 2
N-acetyl W-19

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.